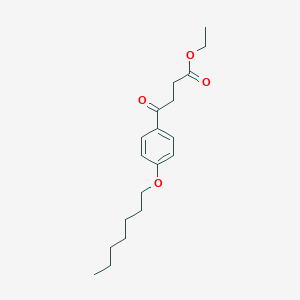

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate

Description

Properties

IUPAC Name |

ethyl 4-(4-heptoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-3-5-6-7-8-15-23-17-11-9-16(10-12-17)18(20)13-14-19(21)22-4-2/h9-12H,3-8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZSLKGDMBNUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599898 | |

| Record name | Ethyl 4-[4-(heptyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143134-90-1 | |

| Record name | Ethyl 4-(heptyloxy)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143134-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[4-(heptyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of Heptyloxybenzene

The foundational step involves the Friedel-Crafts acylation of heptyloxybenzene with succinic anhydride to yield 4-(4-heptyloxyphenyl)-4-oxobutyric acid. This method, adapted from JP2004182660A, employs a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a dichlorobenzene solvent. The electron-donating heptyloxy group activates the benzene ring for electrophilic substitution, directing the acyl group to the para position.

Reaction Conditions:

-

Solvent: Ortho-dichlorobenzene (5–15× the weight of heptyloxybenzene)

-

Catalyst: Anhydrous AlCl₃ (2.05–2.3 equivalents relative to succinic anhydride)

-

Temperature: -20°C to 20°C under ice cooling

-

Stoichiometry: Succinic anhydride (0.8–1.1 equivalents per heptyloxybenzene)

Post-reaction, the mixture is quenched with ice-cold dilute HCl, precipitating the product. The para isomer dominates (>99% purity) due to dichlorobenzene’s selective solubility for byproducts.

Esterification to Ethyl 4-(4-Heptyloxyphenyl)-4-Oxobutyrate

The carboxylic acid intermediate is esterified with ethanol. Two pathways are viable:

-

Fischer Esterification: Refluxing the acid with excess ethanol and H₂SO₄ (catalytic).

-

Acyl Chloride Intermediate: Treating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ethanol.

Optimized Protocol (Acyl Chloride Route):

-

Chlorination: React 4-(4-heptyloxyphenyl)-4-oxobutyric acid with SOCl₂ (1.2 equivalents) at 80°C for 2 hours.

-

Esterification: Add ethanol (2 equivalents) dropwise to the acyl chloride in dichlorobenzene at 0°C, followed by stirring at room temperature for 12 hours.

Reaction Optimization and Challenges

Solvent and Catalyst Effects

Dichlorobenzene’s high boiling point (180°C) facilitates reflux conditions without side reactions. Aluminum chloride’s stoichiometry is critical: excess AlCl₃ risks over-acylation, while insufficient amounts reduce yields. For heptyloxybenzene, the bulky alkoxy group necessitates prolonged reaction times (24–48 hours) compared to methoxy analogs.

Purification and Isomer Control

Crystallization from toluene/water mixtures isolates the product. Gas chromatography (GC) analysis reveals >99% para isomer, with residual ortho/meta isomers (<1%) removed via recrystallization.

Analytical Characterization

Spectroscopic Data

-

¹H-NMR (400 MHz, CDCl₃):

δ 0.88 (t, J=6.6 Hz, 3H, CH₃), 1.20–1.45 (m, 10H, -(CH₂)₅-), 1.75 (quin, J=7.0 Hz, 2H, -OCH₂CH₂-), 2.80 (t, J=6.6 Hz, 2H, COCH₂), 3.28 (t, J=6.6 Hz, 2H, CH₂CO), 3.95 (t, J=6.6 Hz, 2H, -OCH₂-), 4.15 (q, J=7.1 Hz, 2H, -COOCH₂CH₃), 6.94 (d, J=9.0 Hz, 2H, ArH), 7.96 (d, J=9.0 Hz, 2H, ArH). -

IR (KBr): 2925 cm⁻¹ (C-H stretch, alkoxy), 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).

Melting Point and Yield

-

Yield: 85–90% (over two steps)

-

Melting Point: 68–70°C (recrystallized from ethyl acetate/hexane)

Alternative Methodologies and Comparative Analysis

Direct Esterification of Preformed Acids

An alternative one-pot approach involves in situ esterification during the Friedel-Crafts step by adding ethanol directly. However, this compromises yields (≤70%) due to competing side reactions.

Enzymatic Esterification

Emerging biocatalytic methods using lipases (e.g., Candida antarctica) in non-aqueous media offer greener alternatives, though scalability remains unproven for long-chain alkoxy groups.

Industrial Scalability and Environmental Considerations

The AlCl₃-mediated route generates stoichiometric HCl waste, necessitating neutralization protocols. Recycling dichlorobenzene via distillation reduces environmental impact. For large-scale production, continuous-flow systems could enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-(4-heptyloxyphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(4-heptyloxyphenyl)-4-hydroxybutyrate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. A notable case study demonstrated that modifications of the oxobutyrate structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects. This compound may serve as a lead compound for developing new anti-inflammatory agents, particularly in treating chronic inflammatory diseases.

Applications in Material Science

The compound's ability to form supramolecular structures makes it an interesting candidate for studies in self-assembly processes. Research has shown that this compound can participate in host-guest chemistry, which is crucial for designing new materials with specific functionalities.

Case Study: Self-Assembly Mechanisms

A recent investigation into the self-assembly behavior of similar compounds revealed two distinct mechanisms: initial formation of two-dimensional structures followed by three-dimensional assembly under certain conditions. This insight could pave the way for developing advanced materials with tailored properties.

Biodegradability Studies

Given the increasing concern over plastic waste, studies are being conducted to evaluate the biodegradability of polymers synthesized from this compound derivatives. Initial findings suggest that these materials may degrade more efficiently than traditional plastics, offering a sustainable alternative.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The structural analogs of ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate differ primarily in the substituents on the phenyl ring. These variations influence electronic properties, steric effects, and physicochemical behavior.

Substituent Effects on Electronic and Steric Properties

Electron-Donating Substituents

- Methoxy Derivatives :

- Methoxy-Methyl Derivatives: Example: Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutyrate (C₁₅H₂₀O₄, MW: 264.32) .

Electron-Withdrawing Substituents

- Nitro Derivatives: Example: Ethyl 4-(4-nitrophenyl)-4-oxobutyrate (C₁₂H₁₃NO₅, MW: 251.24) . The nitro group (–NO₂) strongly withdraws electrons, increasing the electrophilicity of the ketone. This enhances reactivity in condensation or nucleophilic addition reactions compared to the heptyloxy analog.

- Halogen Derivatives :

- Chloro : Ethyl 4-(4-chlorophenyl)-4-oxobutyrate (C₁₂H₁₃ClO₃, MW: 240.69) .

- Bromo : Ethyl 4-(3-bromophenyl)-4-oxobutyrate (C₁₂H₁₃BrO₃, MW: 285.14) .

- Halogens introduce moderate electron-withdrawing effects and higher molecular weights. Bromine’s polarizability may facilitate halogen-bonding interactions in crystal engineering.

Sterically Bulky Substituents

- tert-Butyl Derivatives: Example: Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate (C₁₆H₂₂O₃, MW: 262.34) . Its lipophilicity is comparable to heptyloxy but with less conformational flexibility.

Heteroaromatic Derivatives

- Pyridyl/Thienyl: Example: Ethyl 4-oxo-4-(pyridin-3-yl)butyrate (C₁₁H₁₃NO₃, MW: 207.23) . Replacement of phenyl with heteroaromatic rings alters solubility and electronic properties. Pyridyl groups introduce basicity, enabling pH-dependent reactivity.

Physicochemical Properties

Chromatographic Behavior

- In chromatographic systems (e.g., n-BuOH/HOAc/H₂O), the heptyloxy derivative exhibits higher retention times than analogs with shorter chains (e.g., methoxy or chloro) due to increased hydrophobicity .

- Nitro and halogenated derivatives show distinct Rf values in TLC (silica gel; toluene/HOAc 9:1), reflecting polarity differences .

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight | Key Property |

|---|---|---|---|

| This compound | C₁₉H₂₈O₄ | 332.42 | High lipophilicity (long alkyl chain) |

| Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate | C₁₃H₁₆O₄ | 236.27 | Moderate solubility in polar solvents |

| Ethyl 4-(4-nitrophenyl)-4-oxobutyrate | C₁₂H₁₃NO₅ | 251.24 | Low solubility in non-polar solvents |

| Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate | C₁₆H₂₂O₃ | 262.34 | High thermal stability (bulky group) |

Biological Activity

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C17H26O3

- Molecular Weight : 278.39 g/mol

The compound features a heptyloxy group attached to a phenyl ring, along with an oxobutyrate moiety, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

- Receptor Interaction : The compound may interact with biological receptors, altering their activity and influencing cellular responses.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, suggesting potential protective effects against oxidative stress.

Biological Activities

Research indicates that this compound may exhibit the following biological activities:

- Antioxidant Activity : The presence of the heptyloxy group may enhance the compound's lipophilicity, allowing it to scavenge free radicals effectively.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound could reduce inflammation markers in vitro.

- Cytotoxicity Against Cancer Cells : Some related compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Data Table of Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | C13H15FO4 | Fluoro and methoxy substituents | Antioxidant, anti-inflammatory |

| Ethyl 3-fluorophenyl-4-oxobutanoate | C13H15F O4 | Fluorine at different position | Cytotoxicity against melanoma cells |

| Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate | C11H12F O5 | Hydroxyl group instead of carbonyl | Antiviral properties |

Case Studies and Research Findings

- Antioxidant Studies :

- Cytotoxicity in Cancer Research :

- Anti-inflammatory Mechanisms :

Q & A

Q. What are the established synthesis routes for Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl acetoacetate with a substituted phenol (e.g., 4-heptyloxyphenol) under basic conditions (e.g., K₂CO₃) to form the β-ketoester backbone . Optimization includes:

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of phenolic intermediates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like ester hydrolysis .

Yield and purity are confirmed via HPLC (>95%) and NMR spectroscopy (e.g., δ 1.2–1.5 ppm for heptyloxy CH₂ groups) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its configuration?

- Methodological Answer : Structural elucidation relies on:

- NMR : H NMR identifies the ethyl ester (triplet at δ 1.2–1.4 ppm), ketone (absent proton), and aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 334.2 (C₁₉H₂₆O₄) .

- X-ray Crystallography : For crystalline derivatives, this reveals planarity of the phenyl-ketone system and gauche conformations in the heptyloxy chain .

Advanced Research Questions

Q. How does the heptyloxy substituent influence the compound’s physicochemical properties compared to shorter alkoxy analogs (e.g., methoxy or ethoxy)?

- Methodological Answer : The heptyloxy group enhances lipophilicity (logP ≈ 4.5 vs. 2.8 for methoxy analogs), impacting:

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or cyclodextrin-based formulations for biological assays .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of ~85°C, lower than methoxy derivatives (mp ~110°C) due to increased chain flexibility .

- Reactivity : Longer alkoxy chains reduce electrophilicity at the ketone, slowing nucleophilic additions (e.g., Grignard reactions) .

Q. What strategies resolve contradictions in reported biological activities of 4-oxobutyrate derivatives (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Discrepancies arise from:

- Substituent Positioning : Meta-substituted derivatives (e.g., 3-heptyloxy) show reduced antimicrobial activity compared to para-substituted analogs due to steric hindrance .

- Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) and solvent systems (e.g., DMSO cytotoxicity) affect results .

- Purity : Impurities >5% (e.g., unreacted phenol) can skew bioactivity data, necessitating rigorous column chromatography purification .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess:

- Binding Affinity : The ketone group forms hydrogen bonds with serine residues in hydrolases (ΔG ≈ −8.2 kcal/mol) .

- Selectivity : The heptyloxy chain may occupy hydrophobic pockets in cytochrome P450 isoforms (e.g., CYP3A4), reducing off-target effects .

Validation via enzyme inhibition assays (IC₅₀ values) and crystallographic data is critical .

Key Methodological Recommendations

- Synthesis : Optimize heptyloxy-phenol precursor purity to >98% via recrystallization (hexane/ethyl acetate) .

- Characterization : Combine LC-MS and 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Biological Testing : Use standardized protocols (e.g., CLSI guidelines) and include cytotoxicity controls (e.g., HEK293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.